molecular formula C26H25F2N3O5S2 B14138716 1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide CAS No. 1171709-20-8

1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B14138716
CAS No.: 1171709-20-8
M. Wt: 561.6 g/mol
InChI Key: GUADAWFQJNSSBI-UHFFFAOYSA-N
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Description

1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a difluorophenylsulfonyl group, an ethoxybenzo[d]thiazolyl group, and a furan-2-ylmethyl group. The presence of these diverse functional groups makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Difluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a sulfonyl chloride derivative.

    Incorporation of the Ethoxybenzo[d]thiazolyl Group: This group is introduced through a nucleophilic substitution reaction.

    Addition of the Furan-2-ylmethyl Group: The final step involves the alkylation of the piperidine ring with a furan-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific biological activity.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.

    Material Science: The compound’s diverse functional groups may impart unique properties to materials, making it useful in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3,4-difluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
  • 1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Uniqueness

1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which may confer specific biological activity and chemical reactivity. The presence of both the difluorophenylsulfonyl and ethoxybenzo[d]thiazolyl groups, along with the furan-2-ylmethyl group, makes it distinct from other similar compounds.

Properties

CAS No.

1171709-20-8

Molecular Formula

C26H25F2N3O5S2

Molecular Weight

561.6 g/mol

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C26H25F2N3O5S2/c1-2-35-22-6-3-7-23-24(22)29-26(37-23)31(16-18-5-4-14-36-18)25(32)17-10-12-30(13-11-17)38(33,34)19-8-9-20(27)21(28)15-19/h3-9,14-15,17H,2,10-13,16H2,1H3

InChI Key

GUADAWFQJNSSBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)F)F

Origin of Product

United States

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